5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related sulphonamide compounds involves intricate chemical processes, including nitration, condensation, and substitution reactions. For instance, the nitration of 1-alkyloxy-2-(p-toluenesulphonyl)methylaminobenzenes leads to the formation of nitrobenzenes, indicating a method of introducing nitro groups into similar sulphonamide structures (Bosma & Verkade, 2010). Additionally, the preparation of α-aminophosphonic acids through reactions involving amines, aldehydes, and phosphites provides a foundation for synthesizing complex sulphonamides with specific functional groups (Djenane et al., 2019).

Molecular Structure Analysis

Crystal structure studies of p-substitutedbenzenesulphonamides reveal the impact of ring substitution on molecular configuration, demonstrating that electron-withdrawing groups influence bond lengths and angles, which is crucial for understanding the structural dynamics of 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide (Gowda et al., 2003).

Chemical Reactions and Properties

Sulphonamide derivatives exhibit a range of chemical behaviors, including reactivity towards electrophiles and nucleophiles, which is essential for the functionalization and modification of the sulphonamide core. Research into derivatives of 2-mercaptobenzenesulphonamide, for example, provides insights into the synthesis of compounds with potential cardiovascular effects, indicating the versatility of sulphonamide chemistry in medicinal applications (Brzozowski et al., 1995).

Physical Properties Analysis

The physical properties of sulphonamides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on the synthesis of highly soluble polyamides derived from specific diamines show the importance of molecular design in achieving desired physical characteristics, which is relevant for the development of sulphonamide-based materials with specific applications (Liaw et al., 2002).

Chemical Properties Analysis

The chemical properties of sulphonamides, including their reactivity and interaction with other molecules, are central to their functionality in various chemical and pharmacological contexts. The synthesis and evaluation of phenylsulphonylaminoalkanamides and N-aryl p-toluenesulphonamides highlight the diverse chemical behaviors of sulphonamides, from their role in corrosion inhibition to their potential as antibacterial agents (Izuchi et al., 2019).

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

- Metabolism in Humans and Animals : Amosulalol hydrochloride, a derivative of 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide, shows varied metabolism in humans and animals. In humans, about 30.1% of the dose is excreted unchanged, and its major metabolite involves a 5-hydroxy metabolite. Animal metabolism exhibits different pathways, with significant differences in rats, dogs, and monkeys (Kamimura, Sasaki, & Kawamura, 1985).

Synthetic Applications

- Antiepileptic Agent Synthesis : Sulphonation of derivatives related to 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide has led to the development of compounds with antiepileptic properties. Compounds synthesized showed varying degrees of activity, with some demonstrating superior efficacy to standard drugs like phenytoin sodium (Warokar et al., 2012).

Mechanism of Action in Pharmaceuticals

- Cytotoxicity and Mechanism of Action : Sulphimidazole, which incorporates a p-aminobenzenesulphonamide radical related to 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide, exhibits a spectrum of activity against various microorganisms. Its action is synergistically enhanced with trimethoprim, and its cytotoxicity in vitro for Vero cells is relatively low, either alone or in association with trimethoprim (Castelli et al., 2000).

Applications in Medicinal Chemistry

- Synthesis of Medicinally Relevant Compounds : New medicinally important phenylsulphonyl aminoalkanamides and N-aryl p-toluene sulphonamides have been synthesized. These compounds demonstrate the potential for diverse medicinal applications, showcasing the versatility of derivatives of 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide (Izuchi et al., 2019).

Wirkmechanismus

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Eigenschaften

IUPAC Name |

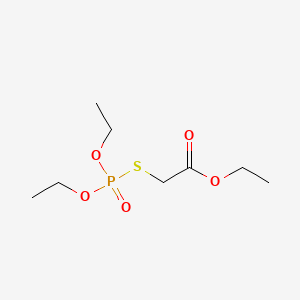

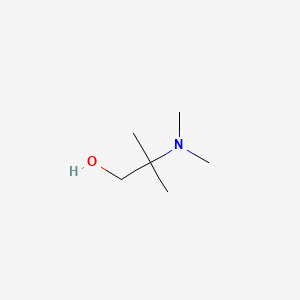

5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-3-17(14-7-5-4-6-8-14)20(18,19)15-11-13(16)10-9-12(15)2/h4-11H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXMFSSGOARPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885942 | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide | |

CAS RN |

51123-09-2 | |

| Record name | 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51123-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051123092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51123-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

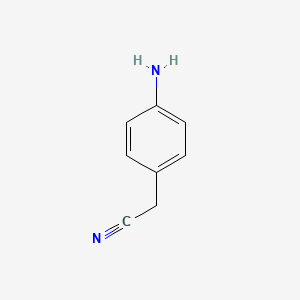

Q1: What is the role of 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide in the synthesis of Acid Red P-L?

A1: 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide serves as a diazo component in the synthesis of Acid Red P-L []. It undergoes diazotization, a chemical reaction where its amine group (-NH2) is converted into a diazonium salt. This diazonium salt then reacts with another compound called γ-acid (7-hydroxynaphthalene-2-sulfonic acid) in an acidic environment through an azo coupling reaction. This coupling results in the formation of the azo dye, Acid Red P-L.

Q2: Can you elaborate on the structural characteristics of 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide?

A2: While the provided research abstract [] focuses on the synthesis process and doesn't delve into the detailed structural characterization of 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide, we can infer some information from its name and role in the reaction. It is an aromatic sulfonamide compound with an amine group at the 5th position of the benzene ring. Additionally, it has N-ethyl and 2-methyl substituents, as well as a phenyl group attached to the sulfonamide nitrogen. Further spectroscopic analyses like NMR and mass spectrometry would be needed for a complete characterization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.